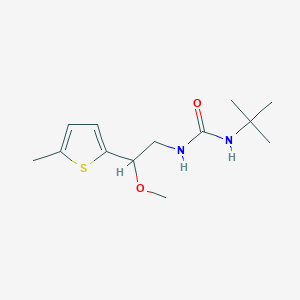

1-(2-Chloropyridin-4-yl)-2,2-difluoroethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1-(2-Chloropyridin-4-yl)-2,2-difluoroethanol” is a derivative of 2-chloropyridine . 2-chloropyridine is a halogenated pyridine where the halogen atom is chlorine . It’s used as a building block in the synthesis of various pharmaceutical and biologically active compounds .

Synthesis Analysis

While specific synthesis methods for “1-(2-Chloropyridin-4-yl)-2,2-difluoroethanol” are not available, related compounds often involve nucleophilic substitution reactions, where a leaving group on a pyridine or similar aromatic ring is replaced by another nucleophile.Molecular Structure Analysis

The molecular structure of chloropyridine derivatives is characterized by the presence of a halogen atom, which significantly affects the electronic properties of the molecule.Chemical Reactions Analysis

Compounds like “1-(2-Chloropyridin-4-yl)-2,2-difluoroethanol” often participate in reactions that exploit the reactivity of the chloro group and the ketone functionality. These reactions can include nucleophilic substitution at the chloro site and addition reactions at the carbonyl group.Physical And Chemical Properties Analysis

The physical properties of such compounds are influenced by their molecular structure, particularly the presence of electronegative atoms like chlorine which can affect boiling points, melting points, and solubility .Aplicaciones Científicas De Investigación

Cancer Research and Apoptosis Induction

1-(2-Chloropyridin-4-yl)-2,2-difluoroethanol, through its derivatives, has been explored in the field of cancer research, particularly in the synthesis of compounds that induce apoptosis in cancer cells. For instance, a study found that a compound, 5-(3-chlorothiophen-2-yl)-3-(5-chloropyridin-2-yl)-1,2,4-oxadiazole, derived from a similar chloropyridinyl structure, exhibited in vivo activity in a MX-1 tumor model by inducing apoptosis, highlighting its potential as an anticancer agent (Han-Zhong Zhang et al., 2005).

Magnetic and Structural Studies in Coordination Chemistry

The compound's derivatives have also been used in coordination chemistry to synthesize high-spin manganese clusters, demonstrating the versatility of chloropyridinyl-based ligands in constructing complex molecular architectures with potential magnetic applications. A specific study combined pyridin-2-ylmethanols with 1,3-propanediols to create a new tridentate ligand that resulted in the formation of a MnIII dimer and a 2-D honeycomb network based on a star-shaped [MnIIMnIII3] tetramer, showcasing the structural diversity achievable with chloropyridinyl components (Jiaquan Bai et al., 2018).

Synthesis of Herbicides

In the agricultural sector, derivatives of 1-(2-Chloropyridin-4-yl)-2,2-difluoroethanol have been used in the synthesis of herbicides, such as trifloxysulfuron, highlighting its utility in developing environmentally safe and efficient agricultural chemicals. The synthesis involved multiple steps, including Hofmann degradation and oxidative chlorination, leading to a key intermediate that is crucial for the herbicide's formulation (Zuo Hang-dong, 2010).

Fluorination in Organic Chemistry

The chloropyridinyl structure is instrumental in organic synthesis, particularly in regioselective fluorination processes. For example, a study demonstrated the use of 2-chloropyridines in a triflic anhydride-mediated annulation with 2H-azirines to produce imidazo[1,2-a]pyridines, a common motif in medicinal chemistry, showcasing the compound's role in facilitating complex fluorination reactions (Ping Liu et al., 2015).

Photocatalytic Activities

Chloropyridinyl-based ligands have been investigated for their photocatalytic activities, particularly in the context of water reduction. Studies involving cobalt complexes with chloropyridinyl ligands have demonstrated their potential as water-reducing catalysts, contributing to the development of sustainable photocatalytic systems (C. Bachmann et al., 2013).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

Related compounds such as 2-(2-chloropyridin-4-yl)-4-methyl-1h-isoindole-1,3(2h)-dione have been found to interact with thymidylate synthase .

Biochemical Pathways

Related compounds have been found to inhibit cytokinin oxidase/dehydrogenase, suggesting potential effects on cytokinin signaling pathways .

Pharmacokinetics

A related compound, ®-1-(2-chloropyridin-4-yl)ethan-1-amine dihydrochloride, has been found to have high gi absorption and is bbb permeant .

Result of Action

Related compounds have been found to inhibit cytokinin oxidase/dehydrogenase, which could potentially lead to increased levels of cytokinins and altered plant growth .

Propiedades

IUPAC Name |

1-(2-chloropyridin-4-yl)-2,2-difluoroethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClF2NO/c8-5-3-4(1-2-11-5)6(12)7(9)10/h1-3,6-7,12H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRSNVXSLXLCCMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(C(F)F)O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClF2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Chloropyridin-4-yl)-2,2-difluoroethanol | |

CAS RN |

2091300-58-0 |

Source

|

| Record name | 1-(2-chloropyridin-4-yl)-2,2-difluoroethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-6-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2916843.png)

![N-{2,4-dichloro-5-[(3-fluorobenzyl)oxy]phenyl}-3-methylbenzenecarboxamide](/img/structure/B2916852.png)

![N-(2-(3-fluorophenyl)-2-methoxyethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2916854.png)

![Methyl 1-(1-benzyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carbonyl)piperidine-4-carboxylate](/img/structure/B2916856.png)